![molecular formula C17H16N4O B6454593 2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549005-45-8](/img/structure/B6454593.png)
2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
The compound “2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a member of the imidazo[1,2-b]pyridazine class of compounds . These compounds have been found to target Transforming Growth Factor-β Activated Kinase (TAK1) and Interleukin-17A (IL-17A) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . IL-17A is a major pathological cytokine secreted from Th17 cells, which can contribute to chronic autoimmune diseases .
Mode of Action
The compound interacts with its targets, TAK1 and IL-17A, by inhibiting their activity . The inhibition of TAK1 and IL-17A can lead to a reduction in the inflammatory response and a decrease in the progression of diseases such as multiple myeloma, psoriasis, rheumatoid arthritis, and multiple sclerosis .
Biochemical Pathways
The inhibition of TAK1 and IL-17A affects several biochemical pathways. TAK1 is involved in various signaling pathways, including the NF-κB pathway, which plays a key role in regulating the immune response to infection . IL-17A is involved in the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease .
Pharmacokinetics
The related compound q203 has shown pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The inhibition of TAK1 and IL-17A by “this compound” can lead to a reduction in the inflammatory response and a decrease in the progression of diseases such as multiple myeloma, psoriasis, rheumatoid arthritis, and multiple sclerosis .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: The compound interacts with several enzymes, proteins, and other biomolecules. Notably, it targets interleukin-17A (IL-17A), a pro-inflammatory cytokine secreted by Th17 cells. IL-17A plays a crucial role in chronic inflammation and tissue damage. By inhibiting IL-17A, this compound may modulate immune responses and mitigate autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Cellular Effects
Influence on Cell Function:Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-3-methylphenylamine with a suitable pyridazine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthetic route and the availability of raw materials are also important considerations for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the substituents attached to the ring.
Pyridazine derivatives: These compounds have a pyridazine ring but may lack the imidazo moiety, resulting in different chemical and biological properties.
Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which can influence their reactivity and biological activity.
Uniqueness
2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group and the imidazo[1,2-b]pyridazine core makes it a valuable scaffold for the development of new therapeutic agents and research tools .
Biological Activity
2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-b]pyridazine class, known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O. Its structure includes a cyclopropyl group and a 3-methylphenyl substituent attached to the imidazo[1,2-b]pyridazine core, which contributes to its unique biological activity.
Research indicates that compounds within the imidazo[1,2-b]pyridazine class can act as inhibitors of various kinases involved in critical cellular processes. Specifically, this compound has been studied for its inhibitory effects on Adaptor Associated Kinase 1 (AAK1) . AAK1 plays a significant role in endocytosis and synaptic vesicle recycling, suggesting that this compound may modulate signaling pathways related to cell growth and survival .
Anticancer Properties
The inhibition of AAK1 by this compound positions it as a potential candidate for cancer therapy. Inhibitors targeting AAK1 have shown promise in disrupting cancer cell proliferation and survival pathways. Preliminary studies indicate that this compound may exhibit anticancer properties similar to other imidazo[1,2-b]pyridazine derivatives .
Neuroprotective Effects
Given its mechanism of action involving synaptic vesicle recycling, there is potential for this compound to be explored for neuroprotective applications. Compounds that modulate synaptic function may provide therapeutic benefits in neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit AAK1 activity with an IC50 in the micromolar range. This suggests a promising lead for further development as an anticancer agent .
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-Cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | Structure | AAK1 inhibitor; anticancer properties |
N-(4-Methylphenyl)-6-(cyclopropyl)imidazo[1,2-b]pyridazine-3-carboxamide | Structure | Potentially different activity profile due to carboxamide positioning |
3-Methyl-5-cyclopropyl-imidazo[1,2-b]pyridazine | Structure | Lacks phenyl substitution; different activity profile |
Properties
IUPAC Name |
2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-3-2-4-13(9-11)18-17(22)14-7-8-16-19-15(12-5-6-12)10-21(16)20-14/h2-4,7-10,12H,5-6H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLIIUJMZOJFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.